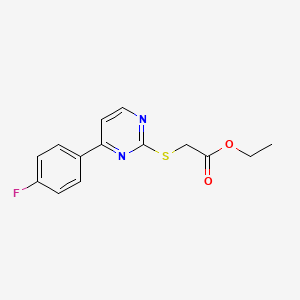

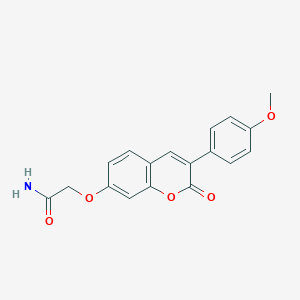

![molecular formula C8H13IO2 B2572705 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2414430-70-7](/img/structure/B2572705.png)

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.1.1]hexanes are a class of organic compounds characterized by a structure that includes a six-membered ring with two bridgehead carbon atoms and one quaternary carbon atom . They have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is characterized by a six-membered ring with two bridgehead carbon atoms and one quaternary carbon atom .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.1.1]hexanes often involve the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of other compounds . For example, they have been incorporated into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to give saturated patent-free analogs with high antifungal activity .Applications De Recherche Scientifique

Synthesis and Reactivity

- 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane and its derivatives show potential in various synthetic pathways. For instance, Kirmse and Mrotzeck (1988) demonstrated the cyclization of 3-hydroxycyclobutanemethanol leading to 2-oxabicyclo[2.1.1]hexane (Kirmse & Mrotzeck, 1988). This process is crucial for creating complex molecular structures used in various chemical syntheses.

Pharmaceutical Research

- The compound has been explored in the context of pharmaceutical research, particularly in the synthesis of analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which showed significant analgesic potency, indicating the potential of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane derivatives in medicinal chemistry (Epstein et al., 1981).

Organic Chemistry and Molecular Rearrangements

- Krow et al. (2002) focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, highlighting the compound's utility in complex molecular rearrangements and the synthesis of pyrrolidines (Krow et al., 2002).

Chemical Stability and Novel Reactions

- In a study by Wang et al. (1999), 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane, a related compound, was synthesized, representing the first example of a [2.2.0] fused ketal. This discovery opens new avenues for exploring the stability and reactivity of such fused ring systems (Wang et al., 1999).

Potential in Creating Insect Antifeedants

- Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This suggests potential applications of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane in developing novel insect antifeedants (Stevens & Kimpe, 1996).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21It is known that this compound is a bioisostere of benzenoids, which are commonly used in medicinal chemistry and crop science .

Mode of Action

The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” is synthesized through a catalytic approach that involves intermolecular coupling between olefins and bicyclo [1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .

Biochemical Pathways

The specific biochemical pathways affected by “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The compound is known to be a versatile synthetic intermediate, which suggests it may be involved in various biochemical pathways .

Result of Action

The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” has been shown to be a versatile synthetic intermediate, which can be used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole . This suggests that the compound may have potential antimicrobial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The synthesis of this compound involves a catalytic process that works for a wide range of electron-deficient alkenes and substituted bcb ketones , suggesting that the reaction conditions could potentially influence its synthesis and subsequent action.

Propriétés

IUPAC Name |

1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQGHUJJZIQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CC(C1)(OC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

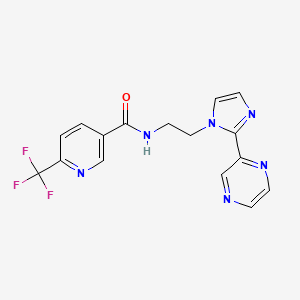

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2572622.png)

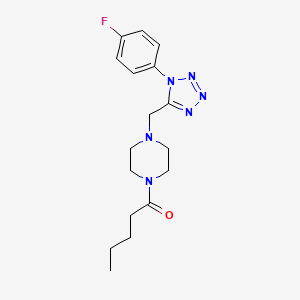

![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)

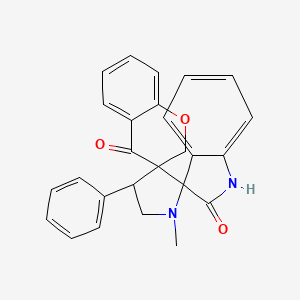

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)

![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)

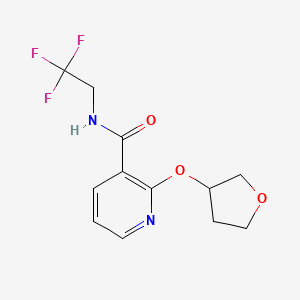

![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)